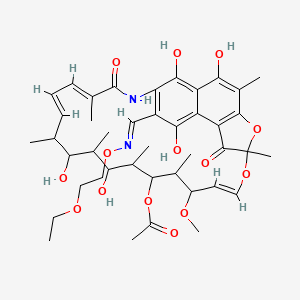
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against a broad spectrum of bacterial infections. This compound is particularly notable for its role in the synthesis of various rifamycin derivatives, which are used in the treatment of diseases such as tuberculosis and leprosy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-ethoxyethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a continuous flow synthesis approach. This method enhances efficiency and yield by optimizing reaction conditions and minimizing the use of expensive reagents .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are used under mild acidic or basic conditions
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex rifamycin derivatives.
Biology: Studied for its interactions with biological membranes and its effects on cellular permeability.
Medicine: Investigated for its potential as an antibiotic and its role in the development of new therapeutic agents.
Industry: Utilized in the production of rifamycin-based antibiotics for pharmaceutical applications
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative used extensively in the treatment of tuberculosis.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex (MAC) infections.
Rifapentine: Used in the treatment of tuberculosis with a longer half-life compared to rifampicin
Uniqueness
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is unique due to its specific structural modifications, which enhance its stability and solubility. These properties make it a valuable intermediate in the synthesis of various rifamycin derivatives with improved pharmacokinetic profiles .
Properties
CAS No. |
41887-56-3 |
|---|---|
Molecular Formula |
C42H56N2O14 |
Molecular Weight |
812.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-26-[(E)-2-ethoxyethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N2O14/c1-11-54-17-18-56-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)58-42(9,40(31)51)55-16-15-28(53-10)22(4)38(57-26(8)45)24(6)34(47)23(5)33(46)20(2)13-12-14-21(3)41(52)44-32/h12-16,19-20,22-24,28,33-34,38,46-50H,11,17-18H2,1-10H3,(H,44,52)/b13-12+,16-15+,21-14+,43-19+ |
InChI Key |
VQEAERAIVMDRHN-MMPKZAAHSA-N |
Isomeric SMILES |
CCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















